2-(Pyridin-2-YL)ethanamine maleate

Description

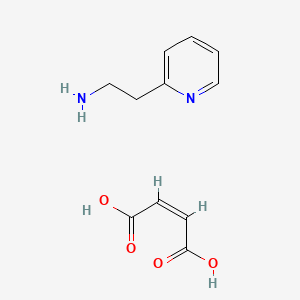

2-(Pyridin-2-YL)ethanamine maleate is an organic salt comprising a pyridine-substituted ethanamine cation and a maleate (2-butenedioate) anion. The compound’s structure features a two-carbon ethylamine chain linked to a pyridin-2-yl group, with maleic acid providing counterion stability.

Properties

CAS No. |

6948-24-9 |

|---|---|

Molecular Formula |

C11H14N2O4 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-pyridin-2-ylethanamine |

InChI |

InChI=1S/C7H10N2.C4H4O4/c8-5-4-7-3-1-2-6-9-7;5-3(6)1-2-4(7)8/h1-3,6H,4-5,8H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

HPSCKTLIUVWWNV-BTJKTKAUSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)CCN.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1=CC=NC(=C1)CCN.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)ethanamine maleate typically involves the reaction of 2-(Pyridin-2-yl)ethanamine with maleic acid. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the maleate salt. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)ethanamine maleate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The ethanamine group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-(Pyridin-2-yl)ethanamine maleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)ethanamine maleate involves its interaction with specific molecular targets. For instance, it can act as a histamine agonist, binding to histamine receptors and modulating their activity. This interaction can influence various physiological processes, including inflammatory responses and neurotransmission . The compound’s effects are mediated through pathways involving receptor activation and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences between 2-(Pyridin-2-YL)ethanamine maleate and key analogs:

Key Observations :

- Simplicity vs. Complexity : The target compound lacks the extended aromatic systems (e.g., indene in dimetindene) or halogenated phenyl groups (e.g., bromine in brompheniramine) seen in analogs, likely reducing receptor selectivity and potency .

- Functional Groups: The presence of methoxy (carbinoxamine) or N,N-dimethyl (brompheniramine) groups in analogs improves metabolic stability and bioavailability compared to the unmodified ethanamine in the target compound .

Pharmacological and Therapeutic Profiles

Key Observations :

- The target compound’s lack of bulky substituents may limit its receptor affinity and duration of action compared to clinically used analogs.

- Analogs like dimetindene and carbinoxamine exhibit optimized pharmacokinetics (e.g., reduced sedation) through structural modifications absent in the target compound .

Key Observations :

- The target compound’s synthesis is theoretically simpler but lacks the multi-step optimization seen in analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.